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molecular formula C9H11FO B1656978 1-(2-Fluorophenyl)propan-2-ol CAS No. 549529-09-1

1-(2-Fluorophenyl)propan-2-ol

Cat. No. B1656978
M. Wt: 154.18 g/mol
InChI Key: ADCVMZFALAHVRG-UHFFFAOYSA-N
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Patent
US06717016B2

Procedure details

Under a nitrogen atmosphere, to a solution of 5.11 g (18.2 mmol) of 2-(2-fluorophenyl)-1-methylethyl diisopropylcarbamate in THF, a 1.0M solution of 182 ml (182 mmol) of diisobutylaluminum hydride in THF was added dropwise. The reaction mixture was stirred overnight at room temperature and sodium sulfate 10-hydrate was slowly added until no effervescence was observed. After addition of the sodium sulfate, the mixture was filtered, the filtrate was distilled off and purified by silica gel column chromatography, giving 2.15 g of the title compound. (Yield: 77% yield, 97% ee)
Name
2-(2-fluorophenyl)-1-methylethyl diisopropylcarbamate
Quantity
5.11 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
sodium sulfate 10-hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)C(=O)[O:6][CH:7]([CH3:16])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[F:15])(C)C.[H-].C([Al+]CC(C)C)C(C)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[F:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:8][CH:7]([OH:6])[CH3:16] |f:1.2,3.4.5|

Inputs

Step One
Name
2-(2-fluorophenyl)-1-methylethyl diisopropylcarbamate
Quantity
5.11 g
Type
reactant
Smiles
C(C)(C)N(C(OC(CC1=C(C=CC=C1)F)C)=O)C(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
182 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium sulfate 10-hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC=C1)CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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